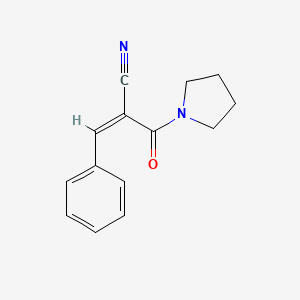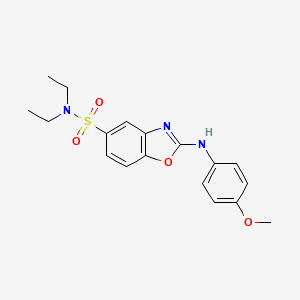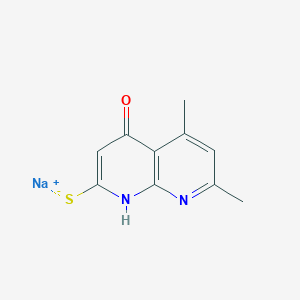
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a significant impact on various biochemical and physiological processes, making it an important tool for researchers in the fields of cancer biology, neuroscience, and drug discovery.
Mechanism of Action
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor works by inhibiting the activity of protein phosphatase 2A ((Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile), which is a key enzyme involved in various cellular processes including cell proliferation, apoptosis, and signal transduction. By inhibiting (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has also been shown to modulate various signaling pathways including the AKT/mTOR pathway and the Wnt/β-catenin pathway.
Advantages and Limitations for Lab Experiments
One of the key advantages of using (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor in lab experiments is its specificity. This compound has been shown to selectively inhibit (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile activity, making it a valuable tool for researchers studying the role of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in various cellular processes.
However, one limitation of using (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor is its potential toxicity. Studies have demonstrated that this compound can induce cell death in both cancer cells and normal cells, making it important to carefully control the dosage and duration of exposure.
Future Directions
There are several potential future directions for research on (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor. One area of interest is in the development of more potent and selective inhibitors of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, which could have even greater therapeutic potential in the treatment of cancer and other diseases.
Another area of interest is in the development of new drug delivery systems for (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor. This could involve the use of nanoparticles or other targeted delivery methods to enhance the efficacy and reduce the toxicity of this compound.
Overall, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor is a promising compound with a range of potential applications in scientific research. Further research in this area could lead to new insights into the role of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in various cellular processes and the development of novel therapies for cancer and other diseases.
Synthesis Methods
The synthesis of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves the reaction of pyrrolidine-1-carboxylic acid with 3-phenylacrylonitrile in the presence of a catalyst such as triethylamine. The resulting compound can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of cancer biology, where this compound has been shown to have significant anti-tumor activity. Studies have demonstrated that (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor can induce apoptosis in cancer cells and inhibit tumor growth.
In addition to its anti-tumor activity, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has also been shown to have potential applications in the field of neuroscience. Research has demonstrated that this compound can modulate synaptic plasticity and enhance memory consolidation.
properties
IUPAC Name |
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-11-13(10-12-6-2-1-3-7-12)14(17)16-8-4-5-9-16/h1-3,6-7,10H,4-5,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDVTCFFHMZWET-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466756.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)
![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)

